2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol
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Overview
Description
2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol is a complex organic compound with the molecular formula C18H19Br2N3O2 It is characterized by the presence of bromine atoms, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted phenols .
Scientific Research Applications
2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism by which 2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol exerts its effects involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, altering their activity. The bromine atoms and methoxyphenyl group can also participate in various interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-[(E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 2,4-dibromo-6-[(E)-{[3-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
Uniqueness
What sets 2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. The presence of the piperazine ring, in particular, makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C18H19Br2N3O2 |
---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C18H19Br2N3O2/c1-25-17-5-3-2-4-16(17)22-6-8-23(9-7-22)21-12-13-10-14(19)11-15(20)18(13)24/h2-5,10-12,24H,6-9H2,1H3/b21-12+ |
InChI Key |
ASZJQKOMVDBGST-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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